![molecular formula C14H19N5O B14004313 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine CAS No. 3169-54-8](/img/structure/B14004313.png)
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3-(5-phenyltetrazol-2-yl)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine typically involves the reaction of morpholine with a suitable precursor that introduces the 3-(5-phenyltetrazol-2-yl)propyl group. One common method involves the alkylation of morpholine with a halogenated precursor, such as 3-(5-phenyltetrazol-2-yl)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(5-Methyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Ethyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Phenyltetrazol-2-yl)butyl]morpholine
Uniqueness
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
3169-54-8 |
|---|---|
Formule moléculaire |
C14H19N5O |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-[3-(5-phenyltetrazol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C14H19N5O/c1-2-5-13(6-3-1)14-15-17-19(16-14)8-4-7-18-9-11-20-12-10-18/h1-3,5-6H,4,7-12H2 |
Clé InChI |
ZEIIBTHEFRQZQQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2N=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


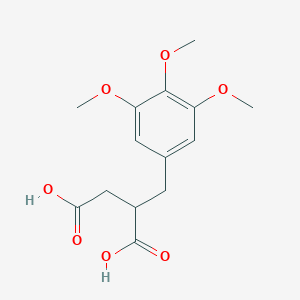
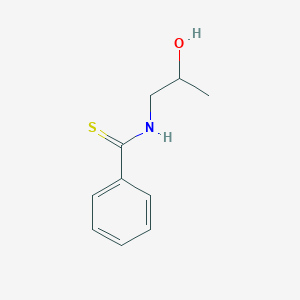
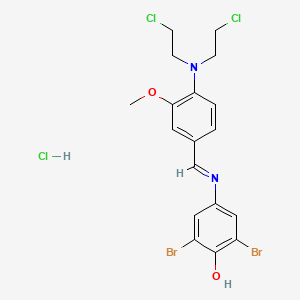
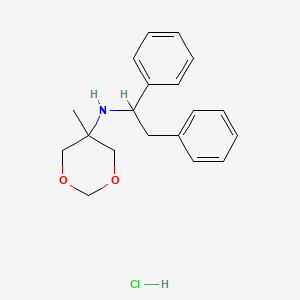
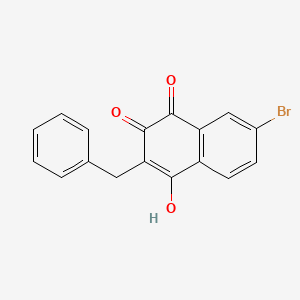
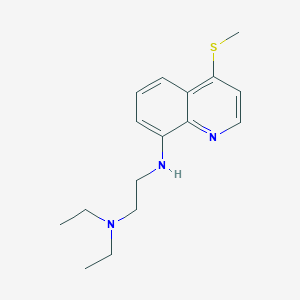
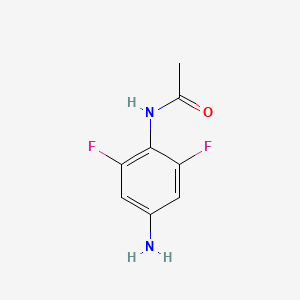
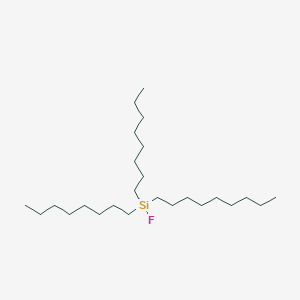
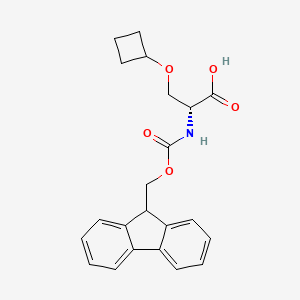
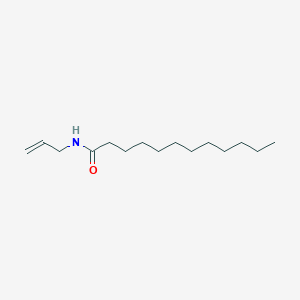
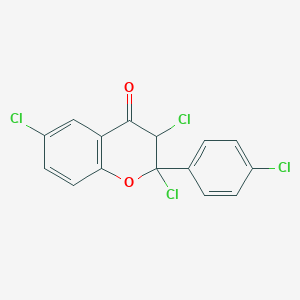
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
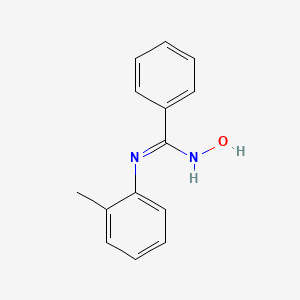
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
